[2-ethoxy-4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate
Overview
Description
[2-ethoxy-4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a phenyl group, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-ethoxy-4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate typically involves multiple steps:
Formation of the hydrazone linkage: This step involves the reaction of 2-hydroxy-2-phenylacetic acid hydrazide with an aldehyde or ketone to form the hydrazone intermediate.
Introduction of the thiophene ring: The hydrazone intermediate is then reacted with a thiophene-2-carboxylic acid derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thiophene rings.
Reduction: Reduction reactions can occur at the hydrazone linkage, potentially converting it to a hydrazine derivative.
Substitution: The ethoxy group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the phenyl and thiophene rings.
Reduction: Reduced forms of the hydrazone linkage.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine
Biological Probes: Can be used in the study of biological pathways and mechanisms.
Industry
Materials Science: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which [2-ethoxy-4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydrazone linkage and thiophene ring are key structural features that contribute to its reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
[2-ethoxy-4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate: Unique due to the combination of the ethoxy group, hydrazone linkage, and thiophene ring.
Dichloroanilines: Similar in that they contain aromatic rings with various substituents, but differ in their specific functional groups and reactivity.
Steviol glycosides: Share some structural similarities in terms of complex organic frameworks but are primarily used for their sweetening properties.
2,2′-Bipyridyl: Another complex organic compound used in catalysis and coordination chemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[2-ethoxy-4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-2-28-18-13-15(10-11-17(18)29-22(27)19-9-6-12-30-19)14-23-24-21(26)20(25)16-7-4-3-5-8-16/h3-14,20,25H,2H2,1H3,(H,24,26)/b23-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSVZQBLBYDKLC-OEAKJJBVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(C2=CC=CC=C2)O)OC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(C2=CC=CC=C2)O)OC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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